molecular formula C12H14F2N4OS B14922914 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14922914
M. Wt: 300.33 g/mol
InChI Key: AWHUCMVXELTIBF-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally, the acetamide linkage is introduced.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-(difluoromethyl)-5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of Thiazole Ring: The thiazole ring is formed by reacting 4,5-dimethyl-1,3-thiazole with suitable reagents.

    Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets.

    Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14F2N4OS

Molecular Weight

300.33 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H14F2N4OS/c1-6-4-9(11(13)14)17-18(6)5-10(19)16-12-15-7(2)8(3)20-12/h4,11H,5H2,1-3H3,(H,15,16,19)

InChI Key

AWHUCMVXELTIBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C)C(F)F

Origin of Product

United States

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